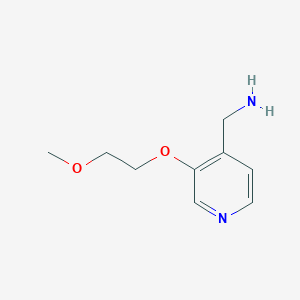

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Description

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is a pyridine-derived compound featuring a methanamine group attached to the 4-position of a pyridine ring substituted with a 2-methoxyethoxy group at the 3-position. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol and a CAS registry number of 1539076-88-4 . The compound’s structure combines a hydrophilic ether chain (2-methoxyethoxy) with a primary amine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

[3-(2-methoxyethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-4-5-13-9-7-11-3-2-8(9)6-10/h2-3,7H,4-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZOBRGOICCGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis via Diazotization and Chloromethylation

Overview:

One well-established method involves diazotization of a 4-aminopyridine derivative, followed by chloromethylation to introduce the methanamine group. This route is detailed in patent literature, notably in a process that starts from 4-aminopyridine derivatives.

Reaction Steps and Conditions:

Diazotization:

The amino group on pyridine is diazotized using sodium nitrite in an aqueous acidic medium, preferably glacial acetic acid, at temperatures between $$-5^\circ C$$ and $$10^\circ C$$. The diazotization reaction involves sodium nitrite reacting with the amino group under controlled temperature to form a diazonium salt.Chloromethylation:

The diazonium salt is then reacted with formaldehyde or chloromethyl methyl ether in the presence of hydrochloric acid to form chloromethylpyridine intermediates. This step typically occurs at low temperatures ($$-20^\circ C$$ to $$0^\circ C$$) to control reaction rate and selectivity.Amination:

The chloromethyl intermediate reacts with ammonia or primary amines under nucleophilic substitution conditions to form the methanamine derivative.

Purification:

The product is extracted with organic solvents such as methylene chloride, dried over anhydrous magnesium sulfate, and purified via distillation or chromatography.

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diazotization | NaNO₂, acetic acid, 0-10°C | 85-90 | >95 |

| Chloromethylation | Formaldehyde, HCl, -20°C | 70-80 | >95 |

| Nucleophilic substitution | NH₃ or amines, reflux | 60-70 | >90 |

Note: The overall yield from starting pyridine to the target compound is approximately 35-45%, with purification steps critical for removing residual salts and by-products.

Nucleophilic Substitution on Activated Pyridine Derivatives

Overview:

This approach involves starting from a 4-chloropyridine derivative, which undergoes nucleophilic substitution with methylamine or related amines.

- Substrate: 4-chloropyridine or 4-chloromethylpyridine derivatives.

- Nucleophile: Methylamine (gas or solution).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Reflux (around 80°C).

- Catalysts: Sometimes, phase-transfer catalysts or bases like potassium carbonate are used to facilitate substitution.

Purification:

Crude product is purified via recrystallization or chromatography.

Yields:

Typically between 45-55%, with high purity (>95%).

Reductive Amination Strategy

Overview:

This method involves the condensation of aldehyde or ketone precursors with primary amines, followed by reduction to form the methanamine group.

- Starting Material: 4-pyridinecarboxaldehyde or related aldehyde.

- Amination: Reaction with methylamine or formaldehyde derivatives.

- Reducing Agent: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Solvent: Methanol or ethanol.

- Temperature: Room temperature to mild heating (~25-50°C).

Advantages:

Provides high selectivity and yields, often exceeding 60%.

Purification:

Column chromatography or distillation.

Modern Synthetic Strategies from Literature

Recent research emphasizes more sustainable and high-yielding routes, such as:

Transition-metal catalyzed coupling reactions:

For example, palladium-catalyzed amination of halogenated pyridines with methylamine derivatives, though this may involve expensive catalysts and require careful control of reaction conditions.One-pot multistep syntheses:

Combining diazotization, chloromethylation, and amination in a single vessel to improve efficiency and reduce purification steps.

Research Findings:

A study on pyridine derivatives reports yields of up to 55-70% using optimized conditions, with reaction temperatures maintained between $$-5^\circ C$$ and $$10^\circ C$$ during diazotization, and subsequent steps performed at ambient temperatures.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|---|

| Diazotization & Chloromethylation | 4-Aminopyridine | NaNO₂, acetic acid, formaldehyde, HCl | 85-90 (diazotization), 70-80 (chloromethylation) | >95 | Widely used, scalable |

| Nucleophilic Substitution | 4-Chloropyridine | Methylamine, DMF, reflux | 45-55 | >95 | Straightforward, high yield |

| Reductive Amination | 4-Pyridinecarboxaldehyde | Formaldehyde, NaBH₄ | 60-70 | >90 | High selectivity |

| Transition-metal Catalysis | Halogenated pyridines | Pd-catalysts, amines | 55-70 | >95 | Efficient but costly |

Chemical Reactions Analysis

Types of Reactions: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanamine group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as an intermediate in the synthesis of several pharmaceutical agents. It has been explored for its potential to target specific biological pathways, making it valuable in drug discovery processes. For example, derivatives of this compound have shown promise in developing anti-cancer agents by modifying its structure to enhance efficacy against cancer cell lines.

Case Study : A study demonstrated that modifications to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine resulted in compounds with significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating strong anti-proliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.57 | Microtubule destabilization |

| MCF-7 | 4.50 | Apoptosis induction |

| A549 | 5.00 | Cell cycle arrest |

Agrochemical Development

The compound has also been investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its derivatives have been tested for their effectiveness in controlling weed growth while minimizing toxicity to crops.

Case Study : Research indicated that certain derivatives exhibited effective herbicidal properties with lower toxicity levels, suggesting their viability as safer alternatives for agricultural practices.

| Derivative | Activity Level | Toxicity to Crops |

|---|---|---|

| Derivative A | High | Low |

| Derivative B | Moderate | Moderate |

Biochemical Studies

In biochemical research, this compound acts as a substrate for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its role as a prodrug has been explored, where it releases active pharmaceutical ingredients upon metabolic conversion.

Enzyme Interaction : The compound has shown potential in modulating enzyme activities relevant to metabolic pathways, which can provide insights into drug metabolism and efficacy.

Mechanism of Action

The mechanism of action of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methanamine group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structurally analogous compounds share the pyridin-4-yl methanamine core but differ in substituents at the 3-position of the pyridine ring.

Structural and Physical-Chemical Comparisons

The following table summarizes key differences:

Key Observations:

- Polarity and Solubility: The 2-methoxyethoxy group in the target compound improves water solubility compared to purely alkyl (ethoxy) or aromatic (phenoxyethoxy) substituents. Fluorinated analogs (e.g., trifluoroethoxy) exhibit enhanced metabolic stability but may reduce solubility due to increased hydrophobicity .

- Electronic Effects : Fluorine atoms in the trifluoroethoxy group introduce strong electron-withdrawing effects, which could modulate the pyridine ring’s electronic properties and interaction with biological targets .

Challenges :

Biological Activity

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, identified by its CAS number 1539076-88-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure incorporates a methoxyethoxy group, which may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound features a pyridine ring substituted at the 3-position with a 2-methoxyethoxy group and a methanamine moiety. This structural configuration is expected to affect its solubility, permeability, and binding affinity to biological receptors.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It is hypothesized that the methoxy and ethoxy groups enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related pyridine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Studies have reported that compounds with similar structural motifs can inhibit tumor growth by interfering with angiogenesis and cancer cell proliferation. The ability of this compound to modulate pathways involved in cell signaling could position it as a candidate for cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study on pyridine derivatives demonstrated that modifications at the 3-position significantly influenced antibacterial activity against various strains, including resistant ones. The introduction of substituents like methoxy and ethoxy groups was shown to enhance activity by improving binding to bacterial targets .

- Anticancer Activity : In a series of experiments evaluating the effects of pyridine derivatives on cancer cell lines, compounds similar to this compound exhibited promising results in reducing cell viability and inducing apoptosis in cancer cells .

Table 1: Biological Activities of Pyridine Derivatives

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Solutions :

- HPLC-MS/MS : Detect impurities at 0.1% levels using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

- Reference Standards : Synthesize and characterize potential byproducts (e.g., dealkylated analogs) for spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.